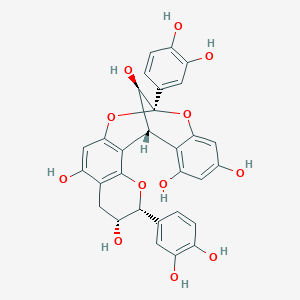

Procyanidin A2

Vue d'ensemble

Description

La procyanidine A2 est un type de proanthocyanidine, plus précisément un dimère de proanthocyanidine de type A. Il s'agit d'un composé polyphénolique présent dans diverses plantes, notamment l'avocat, le châtaignier, le jus de canneberge concentré, le péricarpe du litchi, les peaux d'arachides, l'écorce de quinquina, l'écorce de cannelle, l'Urvillea ulmaceae et l'Ecdysanthera utilis . La procyanidine A2 est connue pour ses propriétés antioxydantes, anti-inflammatoires et thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La procyanidine A2 peut être synthétisée à partir de la procyanidine B2 par oxydation radicalaire utilisant des radicaux 1,1-diphényl-2-picrylhydrazyle en conditions neutres . Cette méthode implique la conversion de la proanthocyanidine de type B en type A par l'introduction d'une liaison interflavanique supplémentaire.

Méthodes de production industrielle : La production industrielle de procyanidine A2 implique généralement l'extraction à partir de sources naturelles. Par exemple, les procyanidines peuvent être extraites du péricarpe du litchi en utilisant un mélange acétone/eau, suivi d'une absorption sur colonne d'acétate d'éthyle et de Sephadex LH20 assistée par une élution à l'éthanol . Cette méthode garantit l'isolement efficace de la procyanidine A2 à partir de matières végétales.

Analyse Des Réactions Chimiques

Structural Stability Under Different pH Conditions

Procyanidin A2 exhibits pH-dependent stability, with significant transformations observed in alkaline environments:

-

Acidic conditions (pH 4.0) : PCA2 remains stable for up to 24 hours with minimal degradation .

-

Weak alkaline conditions (pH 7.4) : Rapid isomerization occurs, generating two major products:

Half-life :

| Condition | Half-Life | Source |

|---|---|---|

| pH 7.4 buffer (37°C) | ~8 hours | |

| Cell culture medium (37°C) | <15 minutes |

Epimerization in Cell Culture Media

PCA2 undergoes rapid epimerization in basal Dulbecco’s Modified Eagle Medium (b-DMEM) at physiological pH and temperature:

-

Key observations :

Fragmentation Pathways in Mass Spectrometry

PCA2’s A-type linkage (C2→O7 bond) produces distinct fragmentation patterns compared to B-type procyanidins:

Negative-ion MALDI-TOF-MS fragmentation :

These patterns aid in distinguishing PCA2 from B-type isomers .

Implications for Bioactivity Studies

PCA2’s instability in cell culture systems complicates its pharmacological evaluation:

-

Artifacts in assays : Over 90% of PCA2 converts to isomers within 1 hour in b-DMEM .

-

Mitigation strategies : Short-term exposure protocols (<15 minutes) are recommended to minimize confounding effects .

Comparative Reactivity with B-Type Procyanidins

PCA2’s reactivity diverges from B-type procyanidins due to its additional ether bond:

| Feature | A-Type (PCA2) | B-Type Procyanidins |

|---|---|---|

| Interflavan bonds | C4→C8 + C2→O7 | Single C4→C8 or C4→C6 |

| Stability in pH 7.4 | Low | Moderate |

| Fragmentation (HRF) | m/z 449 | m/z 451 |

This structural distinction underpins PCA2’s unique metabolic fate and bioactivity profile .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Procyanidin A2 exhibits notable anti-inflammatory effects, which have been investigated in various in vitro studies.

Mechanisms of Action:

- This compound has been shown to suppress inflammation induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 by modulating key signaling pathways, including nuclear factor-κB and mitogen-activated protein kinase pathways .

- In a study examining the modulation of CCL26 production, this compound was found to significantly inhibit interleukin-4-induced CCL26 release from lung epithelial cells. This suggests its potential role in managing allergic asthma and other inflammatory conditions .

Case Studies:

- In one study, this compound at concentrations of 5 and 10 μM demonstrated significant inhibition of CCL26 production, highlighting its potential therapeutic application for respiratory inflammatory diseases .

Anti-Diabetic Effects

Research indicates that this compound may serve as an effective anti-diabetic agent.

Mechanisms of Action:

- This compound has been reported to inhibit α-glucosidase activity and reduce glucose-6-phosphatase levels, leading to improved glucose homeostasis in diabetic models. It enhances glucose uptake in hepatocytes and myoblast cells, suggesting its utility in managing blood sugar levels .

Case Studies:

- An experimental study on diabetic mice showed that this compound significantly reduced hyperglycemia and improved insulin sensitivity, indicating its potential as a dietary supplement for diabetes management .

Cancer Chemoprevention

This compound's potential as a chemopreventive agent has been explored across various cancer types.

Mechanisms of Action:

- The compound has demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It affects the expression levels of proteins such as Bcl-2 and caspases, which are crucial for cell survival and death mechanisms .

- In vitro studies have shown that this compound can inhibit tumor growth by affecting cell cycle progression and reducing invasive capabilities in pancreatic cancer cell lines .

Case Studies:

- Research involving human breast cancer cell lines indicated that this compound could inhibit cell proliferation through the activation of apoptotic pathways and downregulation of cyclin-dependent kinases .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties.

Mechanisms of Action:

- This compound has been shown to alleviate oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases. Its antioxidant properties contribute to increased cell viability under oxidative stress conditions .

Case Studies:

- In a study involving PC-12 neuronal cells exposed to amyloid beta peptide, treatment with this compound resulted in enhanced cell viability and reduced oxidative damage, supporting its application as a functional food ingredient aimed at neuroprotection .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines via NF-κB pathway | Significant reduction in CCL26 production |

| Anti-diabetic | Inhibits α-glucosidase; enhances glucose uptake | Improved blood sugar levels in diabetic models |

| Cancer chemoprevention | Induces apoptosis; modulates cell cycle | Reduced proliferation in breast cancer cells |

| Neuroprotection | Alleviates oxidative stress | Increased viability of neuronal cells under stress |

Mécanisme D'action

Procyanidin A2 exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant enzymes.

Anti-inflammatory Activity: this compound inhibits the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.

Ferroptosis Regulation: It modulates ferroptosis, an iron-dependent form of cell death, through the Nrf2/HO-1 pathway.

Comparaison Avec Des Composés Similaires

La procyanidine A2 est unique parmi les proanthocyanidines en raison de sa structure dimérique spécifique et de sa liaison interflavanique supplémentaire. Des composés similaires comprennent :

Procyanidine A1 : Un autre dimère de proanthocyanidine de type A présentant des propriétés antioxydantes similaires.

Procyanidine B1, B2, B3 : Des proanthocyanidines de type B qui diffèrent par leurs liaisons interflavaniques et leurs activités biologiques.

Procyanidine C1 : Une proanthocyanidine trimère présentant des propriétés structurelles et fonctionnelles distinctes.

La procyanidine A2 se distingue par ses activités bioactives puissantes et sa capacité à moduler plusieurs voies moléculaires, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Procyanidin A2 (PCA2) is a member of the procyanidin family, a group of polyphenolic compounds predominantly found in various plants, including grape seeds and apples. This compound has garnered attention for its potential health benefits, particularly in the realms of anti-inflammatory , antioxidative , and immunomodulatory activities. This article explores the biological activities of PCA2, supported by research findings and case studies.

1. Chemical Structure and Properties

PCA2 is characterized by its unique A-type linkage between flavanol units, which distinguishes it from other procyanidins such as B-type procyanidins. This structural feature contributes to its stability and biological activity.

2.1 Anti-Inflammatory Effects

Research has demonstrated that PCA2 exhibits significant anti-inflammatory properties. In a study using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), PCA2 was shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations ranging from 20 to 80 μM. Specifically, PCA2 inhibited LPS-induced nitrite levels and reduced the expression of key proteins involved in inflammatory signaling pathways, including nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) .

Table 1: Inhibitory Effects of PCA2 on Pro-Inflammatory Cytokines

| Cytokine | Control Level (pg/mL) | PCA2 Level (80 μM) (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 1500 | 800 | 46.67 |

| IL-6 | 1200 | 600 | 50.00 |

| Prostaglandin E2 | 300 | 150 | 50.00 |

2.2 Antioxidative Activity

PCA2 also demonstrates potent antioxidative properties. It has been shown to enhance the expression of Nrf2, a transcription factor that regulates the antioxidant response, leading to increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1). This mechanism is crucial for mitigating oxidative stress in cells .

Case Study: Antioxidative Mechanism in RAW264.7 Cells

In vitro studies indicated that PCA2 treatment resulted in a significant reduction of reactive oxygen species (ROS) levels in LPS-stimulated RAW264.7 cells, suggesting its efficacy in combating oxidative stress.

2.3 Modulation of Cytokine Production

PCA2 has been observed to modulate cytokine production in human lung epithelial cells (A549). Specifically, it inhibits IL-4-induced CCL26 production, a chemokine involved in allergic responses and asthma. The study showed that PCA2 significantly reduced CCL26 levels when administered prior to inflammatory stimuli .

Table 2: Effects of PCA2 on CCL26 Production

| Treatment | CCL26 Level (pg/mL) |

|---|---|

| Control | 1375 |

| PCA2 (5 μM) | 988 |

| PCA2 (10 μM) | 891 |

The biological activities of PCA2 are mediated through several molecular pathways:

- NF-κB Pathway : PCA2 inhibits the phosphorylation and degradation of IκBα, preventing NF-κB from translocating to the nucleus and activating inflammatory genes.

- MAPK Pathway : It downregulates p38 MAPK and ERK signaling, which are critical for cytokine production.

- Nrf2 Activation : By promoting Nrf2 nuclear translocation, PCA2 enhances the expression of antioxidant genes, providing cellular protection against oxidative damage .

4. Safety Profile

Cytotoxicity assessments have indicated that PCA2 is non-toxic at concentrations up to 80 μM in various cell types, including RAW264.7 macrophages and A549 lung epithelial cells . This safety profile supports its potential use as a therapeutic agent.

Q & A

Q. What are the key chemical properties of Procyanidin A2 that influence its stability in experimental settings?

This compound (C₃₀H₂₄O₁₂, MW 576.5) exhibits sensitivity to temperature and light, requiring storage at -20°C for long-term stability (3 years for powder, 1 year in solvent at -80°C) . Its density (1.766 g/cm³) and solubility profile (e.g., 100 mg/mL in DMSO) necessitate careful solvent selection for in vitro assays. Researchers must validate stock solution integrity via HPLC (≥98% purity) and monitor degradation using UV-Vis spectroscopy, especially under repeated freeze-thaw cycles .

Q. How can researchers validate this compound's antioxidant and anti-inflammatory activity in cellular models?

Standardized protocols involve:

- Cell selection : RAW264.7 macrophages for anti-inflammatory assays (e.g., LPS-induced TNF-α/IL-6 suppression) or A549 lung epithelial cells for chemokine modulation (e.g., IL-4/IFNγ-induced CCL26 reduction) .

- Dosage optimization : Pre-treatment timing (e.g., 2–24 hours before stimuli) and concentration gradients (e.g., 1–10 μM) to establish dose-response curves .

- Endpoint validation : DPPH radical scavenging (IC₅₀ = 5.08 μM) or ELISA-based quantification of inflammatory markers .

Q. What experimental strategies address contradictions in this compound's mechanism of action across studies?

Discrepancies in molecular targets (e.g., GLUT vs. TNF-α pathways) require:

- Multi-omics integration : Transcriptomic analysis to identify downstream genes (e.g., NF-κB or Nrf2 regulators) paired with metabolomic profiling of procyanidin metabolites .

- Comparative dose studies : Testing overlapping concentration ranges (e.g., 5 μM in anti-inflammatory vs. 10 μM in antioxidant assays) to clarify context-dependent effects .

- Negative controls : Co-treatment with pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB) to isolate this compound's contributions .

Q. How should researchers design pharmacokinetic studies for this compound in animal models?

Key considerations include:

- Bioavailability enhancement : Use of solubilizing agents (e.g., cyclodextrins) due to this compound's low aqueous solubility .

- Dose conversion : Scaling from in vitro IC₅₀ values (e.g., 5 μM) to mg/kg equivalents using body surface area normalization .

- Metabolite tracking : LC-MS/MS identification of 5-(3',4'-dihydroxyphenyl)-γ-valerolactone, a major bioactive metabolite .

Q. What analytical frameworks resolve challenges in this compound's multi-target interactions?

Advanced approaches involve:

- Molecular docking : Gibbs free energy calculations (e.g., ΔG = -15.1153 J/kg·mol for EGFR binding) to prioritize targets like IL receptors or TNF-α .

- Network pharmacology : Construction of protein interaction networks to identify hub targets (e.g., MAPK/ERK nodes) .

- Time-resolved assays : Kinetic studies to distinguish primary effects (e.g., immediate ROS scavenging) from secondary gene regulation .

Q. How can researchers integrate this compound into multi-omics studies for mechanistic clarity?

- Transcriptomics : RNA-seq of treated cells to map pathways like oxidative stress response (Nrf2) or inflammation (TLR4/MyD88) .

- Metabolomics : Correlation analysis between this compound levels and endogenous metabolites (e.g., anthocyanins/PAs in plant models) .

- Data harmonization : Use of R/Bioconductor packages (e.g., limma, MetaboAnalyst) to align multi-omics datasets and reduce batch effects .

Q. What quality control measures ensure reproducibility in this compound studies?

- Batch validation : Certificate of Analysis (COA) review for purity, residual solvents, and endotoxin levels .

- Inter-lab calibration : Sharing raw data (e.g., HPLC chromatograms, flow cytometry gating strategies) via repositories like Figshare .

- Ethical reporting : Adherence to ARRIVE guidelines for animal studies and explicit disclosure of conflicts of interest .

Propriétés

IUPAC Name |

(1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEWTSAADLNHNH-LSBOWGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904175 | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41743-41-3 | |

| Record name | Proanthocyanidin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proanthocyanidin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQN6668Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Proanthocyanidin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.